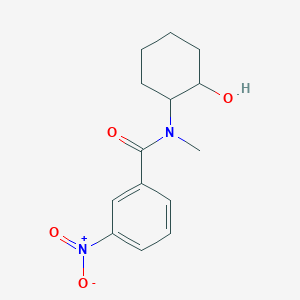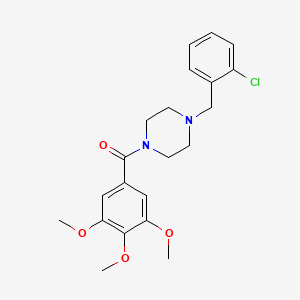![molecular formula C25H23FN2O2 B4776956 5-(benzyloxy)-4-ethyl-2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]phenol](/img/structure/B4776956.png)
5-(benzyloxy)-4-ethyl-2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]phenol
Overview
Description
5-(benzyloxy)-4-ethyl-2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]phenol, also known as B-FEPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. B-FEPP is a phenolic pyrazole derivative that has been synthesized in recent years and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of 5-(benzyloxy)-4-ethyl-2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]phenol is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cancer and neurodegenerative diseases. 5-(benzyloxy)-4-ethyl-2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]phenol has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is often overactivated in cancer cells. 5-(benzyloxy)-4-ethyl-2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]phenol has also been shown to activate the Nrf2/ARE pathway, which plays a critical role in protecting cells from oxidative stress and inflammation.
Biochemical and Physiological Effects:
5-(benzyloxy)-4-ethyl-2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]phenol has been shown to have various biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cell proliferation, and the activation of antioxidant and anti-inflammatory pathways. 5-(benzyloxy)-4-ethyl-2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]phenol has also been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-(benzyloxy)-4-ethyl-2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]phenol is its potent anti-cancer and neuroprotective activity, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of 5-(benzyloxy)-4-ethyl-2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]phenol is its relatively low solubility in water, which may make it challenging to use in certain experimental settings.
Future Directions
There are several potential future directions for research on 5-(benzyloxy)-4-ethyl-2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]phenol. One area of interest is the development of new formulations or delivery methods that can improve the solubility and bioavailability of 5-(benzyloxy)-4-ethyl-2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]phenol. Another area of interest is the investigation of the potential synergistic effects of 5-(benzyloxy)-4-ethyl-2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]phenol with other therapeutic agents. Finally, further studies are needed to fully understand the mechanism of action of 5-(benzyloxy)-4-ethyl-2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]phenol and its potential applications in the treatment of various diseases.
Scientific Research Applications
5-(benzyloxy)-4-ethyl-2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]phenol has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Studies have shown that 5-(benzyloxy)-4-ethyl-2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]phenol exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and liver cancer cells. 5-(benzyloxy)-4-ethyl-2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]phenol has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
4-ethyl-2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-phenylmethoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN2O2/c1-3-18-13-21(22(29)14-23(18)30-15-17-7-5-4-6-8-17)25-24(16(2)27-28-25)19-9-11-20(26)12-10-19/h4-14,29H,3,15H2,1-2H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTOLENAAWKKOOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1OCC2=CC=CC=C2)O)C3=NNC(=C3C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-phenylmethoxyphenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-butoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B4776873.png)
![N-phenyl-2-[({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4776877.png)
![3-({4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}methyl)-4-methoxybenzaldehyde](/img/structure/B4776884.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzenesulfonamide](/img/structure/B4776891.png)
![1-(4-methoxy-3-methylbenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4776899.png)
![5-bromo-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-thiophenesulfonamide](/img/structure/B4776910.png)
![3-(4-acetylphenyl)-7-(2-furylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4776914.png)
![2-{[(3-chloro-2-methylphenyl)amino]methylene}cyclohexanone](/img/structure/B4776915.png)
![5-{4-[(4-bromobenzyl)oxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4776923.png)
![5-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}-3-(3-chlorophenyl)-2,4-imidazolidinedione](/img/structure/B4776930.png)
![2-{[(2-bromobenzyl)thio]acetyl}-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}hydrazinecarbothioamide](/img/structure/B4776940.png)


![ethyl N-({[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]amino}carbonyl)-beta-alaninate](/img/structure/B4776961.png)